5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of bromo-substituted pyrimidines can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Additionally, the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones through ring expansion-oxidation protocol indicates a method that could potentially be adapted for the synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine .
Molecular Structure Analysis
The molecular structure of bromo-substituted pyrimidines has been studied using X-ray crystallography, which provides detailed information about the crystalline network and stabilization through hydrogen bonding . Computational analysis, including density functional theory (DFT), has been used to calculate molecular geometry, vibrational wavenumbers, and electronic properties of similar compounds .
Chemical Reactions Analysis
Bromo-substituted pyrimidines can undergo various chemical reactions, including oxidative cyclization, ring rearrangement, and cross-couplings . These reactions are crucial for the diversification of the pyrimidine nucleus, which is essential for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyrimidines, such as 5-bromo-2-hydroxy pyrimidine, have been investigated through spectroscopic methods (FT-IR, FT-RAMAN, NMR, UV–Vis) and computational analysis. These studies provide insights into the compound's stability, charge transfer within the molecule, and non-linear optical properties . Docking studies can also predict the binding orientation, affinity, and activity of the compounds, which is valuable for the design of potential anticancer agents .
Scientific Research Applications
Antiviral and Anticancer Properties
5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride, and its analogues, have shown potential in antiviral and anticancer research. Bergstrom et al. (1984) explored the antiviral properties of various derivatives, including 5-bromo-, against RNA and DNA viruses, demonstrating significant activity and potential as biologically active agents (Bergstrom et al., 1984). Similarly, Makisumi (1961) investigated 6-bromo-s-triazolo [2, 3-a] pyrimidines, including piperidine derivatives, for their potential anticancer properties, highlighting the reactivity and possible applications in cancer research (Makisumi, 1961).
Analgesic Applications
Research into the analgesic properties of pyrimidine derivatives, including those with piperidine components, has been conducted by Chaudhary et al. (2012). They synthesized a series of compounds and evaluated their in vivo analgesic activity, discovering that some derivatives showed significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to this compound have been extensively studied. For instance, Sharma et al. (2012) discussed the metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors in rat, dog, and human studies (Sharma et al., 2012). Morgentin et al. (2009) provided insights into the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, including methodologies for synthesizing related compounds (Morgentin et al., 2009).
Biological and Antimicrobial Activities
The potential biological and antimicrobial activities of derivatives of this compound have been explored in various studies. For instance, Baraldi et al. (2012) investigated water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists, emphasizing the significance of the pyrimidine scaffold in biological activities (Baraldi et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Given the broad range of biological targets that pyrimidine derivatives can interact with, it is likely that multiple pathways could be affected .
Result of Action
The effects would likely depend on the specific biological targets that the compound interacts with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
properties
IUPAC Name |
5-bromo-2-piperidin-3-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;/h5-7,11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQAMECADOWLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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